Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)-

Description

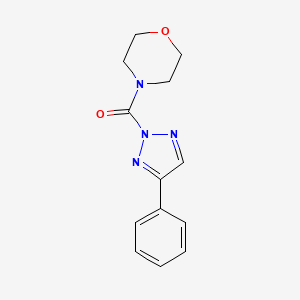

The compound Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- (referred to hereafter as the "target compound") is a heterocyclic organic molecule featuring a morpholinyl group linked to a methanone core, which is further substituted with a 4-phenyl-1,2,3-triazole moiety. This structure combines a morpholine ring—a common pharmacophore known for enhancing solubility and bioavailability—with a triazole ring system, which is frequently utilized in medicinal chemistry for its hydrogen-bonding capabilities and metabolic stability .

Properties

Molecular Formula |

C13H14N4O2 |

|---|---|

Molecular Weight |

258.28 g/mol |

IUPAC Name |

morpholin-4-yl-(4-phenyltriazol-2-yl)methanone |

InChI |

InChI=1S/C13H14N4O2/c18-13(16-6-8-19-9-7-16)17-14-10-12(15-17)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |

InChI Key |

GOSFBKBCZMUBLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)N2N=CC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- typically involves the reaction of azides with allyl ketones in the presence of diethylamine as a catalyst . This method allows for the formation of fully substituted 1,2,3-triazoles. Another approach involves the use of Grignard reagents and subsequent cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials, such as dyes and photostabilizers.

Mechanism of Action

The mechanism of action of Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase-II by binding to its active site and blocking its enzymatic activity . This inhibition can lead to various biological effects, including the suppression of tumor growth and microbial proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound is compared below with six structurally related methanone derivatives, emphasizing differences in substituents, heterocyclic systems, and physicochemical properties.

Table 1: Key Structural Features and Properties of Similar Compounds

Biological Activity

Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- is a compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties and applications.

Chemical Structure

The compound features a morpholine ring attached to a triazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure is significant as it contributes to the compound's interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of triazoles, including Methanone, have shown promising anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of PI3K Pathway : Certain derivatives have been identified as selective inhibitors of the PI3K p110alpha isoform, which is crucial in many cancer signaling pathways. For example, a related compound showed an IC50 value of 2.0 nM against PI3K p110alpha and inhibited melanoma cell proliferation with an IC50 of 0.58 µM .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of triazole derivatives on human cancer cell lines. Compounds exhibiting higher activity against specific cell lines (e.g., MCF-7) suggest that Methanone may also possess similar properties .

Antimicrobial Activity

Triazole compounds are recognized for their antimicrobial properties. Methanone's structure may enable it to interact with microbial targets effectively:

- Antifungal and Antibacterial Effects : Research has shown that triazole derivatives can exhibit significant antifungal and antibacterial activities. For instance, mercapto-substituted triazoles demonstrated superior antifungal activity compared to established antifungal agents like bifonazole .

The biological activity of Methanone can be attributed to its ability to interact with various biomolecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial survival.

- Cell Cycle Arrest : Some triazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Synthesis and Evaluation

A study focused on synthesizing various triazole derivatives, including Methanone, evaluated their biological activities against different cancer cell lines. The results indicated that:

| Compound | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| Methanone | MCF-7 | 0.58 | Cytotoxic |

| Related Triazole | A375 | 0.75 | Cytotoxic |

This table illustrates the comparative potency of Methanone against established cancer cell lines.

Study 2: Antimicrobial Screening

Another study investigated the antimicrobial efficacy of triazole derivatives:

| Compound | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Methanone | Staphylococcus aureus | 15 |

| Mercapto-Triazole | Candida albicans | 20 |

The findings suggest that Methanone exhibits moderate antimicrobial activity, comparable to other known agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.